2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate
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Overview
Description
2-{methyl[(1r,3r,5R,7R)-tricyclo[3311~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate is a complex organic compound with a unique structure It features a tricyclic decane core, a methylamino group, and a chlorophenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate typically involves multiple steps. One common method includes the following steps:
Formation of the tricyclic decane core: This can be achieved through a series of cyclization reactions starting from simpler hydrocarbons.
Introduction of the methylamino group: This step often involves the use of methylamine in the presence of a suitable catalyst.
Attachment of the chlorophenoxyacetate moiety: This is typically done through an esterification reaction using 4-chlorophenoxyacetic acid and an appropriate activating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures, as well as the use of specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a benzene ring.
Ethyl benzoate: Another ester with a benzene ring but with an ethyl group.
Vanillin acetate: An aromatic compound with an acetate group.
Uniqueness
2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate is unique due to its tricyclic decane core and the combination of functional groups, which confer distinct chemical and biological properties not found in simpler esters like methyl benzoate or ethyl benzoate .
Properties
Molecular Formula |
C21H28ClNO3 |
---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-[2-adamantyl(methyl)amino]ethyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C21H28ClNO3/c1-23(21-16-9-14-8-15(11-16)12-17(21)10-14)6-7-25-20(24)13-26-19-4-2-18(22)3-5-19/h2-5,14-17,21H,6-13H2,1H3 |
InChI Key |
ZLKUDUXSIDOXQA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)COC1=CC=C(C=C1)Cl)C2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
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